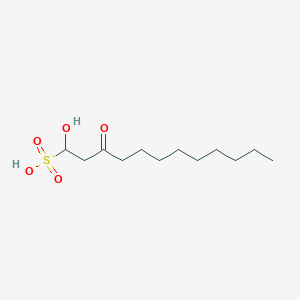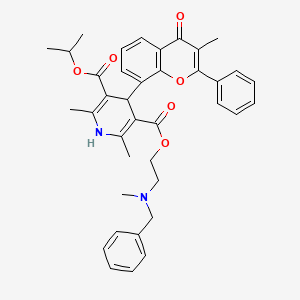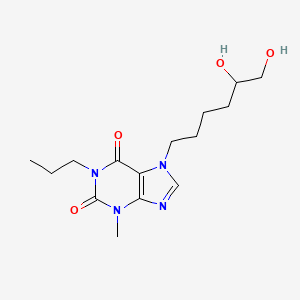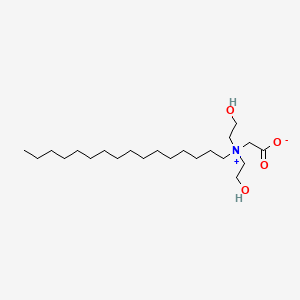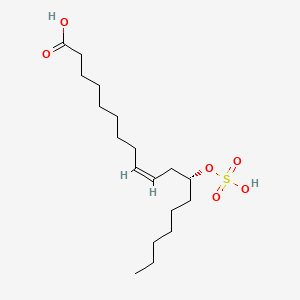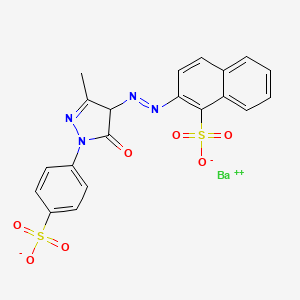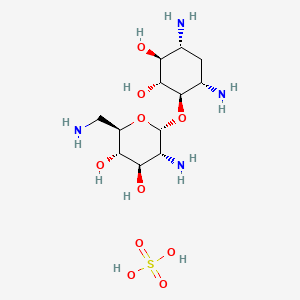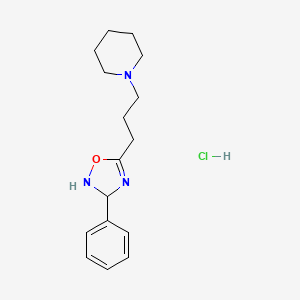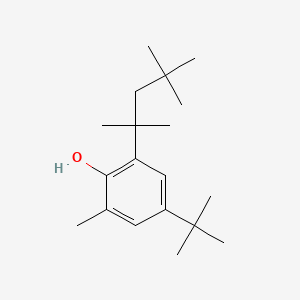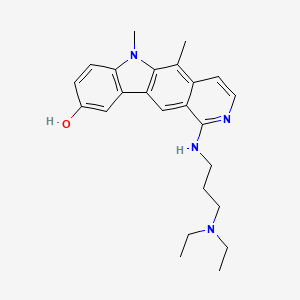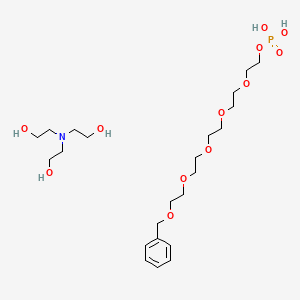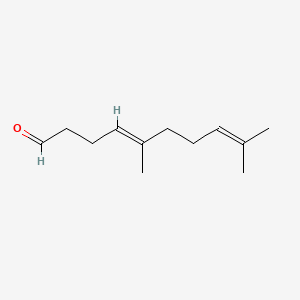
5,9-Dimethyl-4,8-decadienal, (4E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geraldehyde, also known as 5,9-Dimethyldeca-4,8-dienal, is a readily biodegradable fragrance ingredient. It is characterized by an intense aldehydic note with marine floral and citrus nuances. This compound is highly diffusive and exhibits excellent soap stability, making it a valuable component in fine fragrances, personal care products, and household items .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Geraldehyde can be synthesized through various methods, including the oxidation of primary alcohols and the cleavage of alkenes. One common method involves the reduction of esters using diisobutylaluminum hydride (DIBAL-H) to produce aldehydes .
Industrial Production Methods: In industrial settings, Geraldehyde is produced by the controlled oxidation of specific hydrocarbons. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The compound is then stabilized with antioxidants such as BHT to prevent degradation during storage .
Análisis De Reacciones Químicas
Types of Reactions: Geraldehyde undergoes various chemical reactions, including:
Oxidation: Geraldehyde can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to primary alcohols.
Substitution: Geraldehyde can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted aldehydes and related compounds.
Aplicaciones Científicas De Investigación
Geraldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in the study of biochemical pathways and as a model compound for studying aldehyde reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the formulation of fragrances, personal care products, and household items due to its stability and pleasant odor
Mecanismo De Acción
The mechanism of action of Geraldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biochemical pathways where aldehydes play a role in enzyme catalysis and metabolic processes. The compound’s aldehydic nature also allows it to participate in redox reactions, influencing cellular oxidative states .
Comparación Con Compuestos Similares
Heptanal (C7): An aldehyde with a herby-green odor.
Octanal (C8): Reminiscent of oranges.
Nonanal (C9): Smells of roses.
Decanal (C10): Conjures up orange rind.
Uniqueness: Geraldehyde stands out due to its intense aldehydic note combined with marine floral and citrus nuances. Its high diffusive power and excellent stability in various formulations make it a preferred choice in the fragrance industry. Unlike other aldehydes, Geraldehyde’s unique structure and reactivity profile allow for versatile applications in both scientific research and industrial production .
Propiedades
Número CAS |
18445-88-0 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
(4E)-5,9-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h7-8,10H,4-6,9H2,1-3H3/b12-8+ |
Clave InChI |
MMLYERLRGHVBEK-XYOKQWHBSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCC=O)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




